molecular formula C18H18FNO2 B2496841 (3-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone CAS No. 1208856-45-4

(3-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone

Cat. No. B2496841
CAS RN: 1208856-45-4
M. Wt: 299.345
InChI Key: CPOXPAYPYYVCPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "(3-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone" typically involves multi-step chemical processes, including substitution reactions. For example, Huang et al. (2021) detailed the synthesis of boric acid ester intermediates with benzene rings through a three-step substitution reaction. These compounds were characterized using various spectroscopic methods, confirming the structures and providing insights into their synthesis mechanisms (Huang et al., 2021).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and density functional theory (DFT), plays a crucial role in understanding the conformation and electronic structure of such compounds. Huang et al. (2021) utilized these techniques to analyze the crystal structure and DFT-calculated molecular structures, revealing consistency between theoretical and experimental findings. This comprehensive analysis provides a deeper understanding of the molecule's geometric and electronic properties (Huang et al., 2021).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : Research on related compounds includes the synthesis and crystal structure analysis of derivatives involving boric acid ester intermediates with benzene rings. These compounds were synthesized through a three-step substitution reaction and characterized by various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) was used to further investigate their molecular structures, revealing insights into their physicochemical properties (Huang et al., 2021).

Biological and Pharmacological Applications

  • Antimicrobial Activity : Some derivatives of related pyrrolidinyl methanone compounds have been evaluated for antimicrobial activity, showing promising results against various microbial strains. These findings indicate the potential of these compounds as antimicrobial agents, with some derivatives demonstrating activity comparable to standard drugs (Kumar et al., 2012).

Spectroscopic and Material Applications

  • Spectroscopic Properties and Material Applications : Studies on related compounds have explored their optical properties and potential applications in materials science. For instance, derivatives synthesized through one-pot reactions exhibited significant Stokes' shifts in their fluorescence spectra, indicating potential uses in luminescent materials (Volpi et al., 2017).

Theoretical Studies and Molecular Analysis

  • Theoretical and Molecular Structure Analysis : Theoretical studies, including semi-empirical and DFT calculations, have been conducted on related compounds to understand their molecular structure and electronic properties. These studies offer insights into the stability and reactivity of such compounds, supporting their potential applications in various fields (Cojocaru et al., 2013).

properties

IUPAC Name

(3-fluorophenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c1-22-17-7-5-13(6-8-17)15-9-10-20(12-15)18(21)14-3-2-4-16(19)11-14/h2-8,11,15H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOXPAYPYYVCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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